molecular formula C26H27BrN6O4 B4780430 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4780430
M. Wt: 567.4 g/mol
InChI Key: ZJHGVNGMYUHLHR-UHFFFAOYSA-N
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Description

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, a bromophenoxy group, and a methoxybenzoyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazine and carbonyl compounds.

    Introduction of the bromophenoxy group: This step involves nucleophilic substitution reactions where a bromophenol derivative reacts with an appropriate electrophile.

    Attachment of the methoxybenzoyl group: This can be done through acylation reactions using methoxybenzoic acid derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as:

    Catalysis: Utilizing metal catalysts to enhance reaction rates and selectivity.

    Flow chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

    Green chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible bioactivity.

    Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound shares the pyrazole and benzoic acid moieties but lacks the bromophenoxy and methoxybenzoyl groups.

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: This derivative has a similar pyrazole core but different substituents.

Uniqueness

The uniqueness of 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

4-[[3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl]amino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN6O4/c1-5-33-24(26(35)30-20-13-28-32(3)16(20)2)21(14-29-33)31-25(34)17-10-11-22(36-4)18(12-17)15-37-23-9-7-6-8-19(23)27/h6-14H,5,15H2,1-4H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHGVNGMYUHLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)C(=O)NC4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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